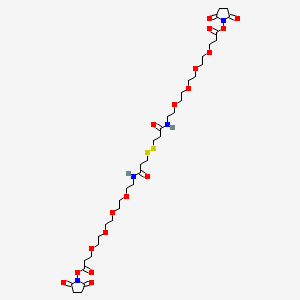

SS-bis-amino-PEG4-NHS ester

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C36H58N4O18S2 |

|---|---|

Peso molecular |

899.0 g/mol |

Nombre IUPAC |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]disulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C36H58N4O18S2/c41-29(37-9-13-51-17-21-55-25-23-53-19-15-49-11-5-35(47)57-39-31(43)1-2-32(39)44)7-27-59-60-28-8-30(42)38-10-14-52-18-22-56-26-24-54-20-16-50-12-6-36(48)58-40-33(45)3-4-34(40)46/h1-28H2,(H,37,41)(H,38,42) |

Clave InChI |

LQNDDMOWIFYVTN-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCSSCCC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to SS-bis-amino-PEG4-NHS Ester: A Cleavable Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SS-bis-amino-PEG4-NHS ester is a homobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs). This linker is characterized by three key components: a central disulfide bond ("SS"), a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and two N-hydroxysuccinimide (NHS) ester terminal groups.[1][2][3] The disulfide bond provides a cleavable element, designed to be stable in systemic circulation but susceptible to the reducing environment within target cells. The PEG4 spacer enhances solubility and reduces steric hindrance, while the NHS esters are highly reactive towards primary amines, enabling the covalent attachment of the linker to proteins and other biomolecules.

Core Chemical Principles and Mechanism of Action

The utility of this compound in drug delivery is rooted in its sophisticated design that allows for controlled drug release. The NHS esters facilitate the conjugation to amine-containing molecules, such as the lysine (B10760008) residues on an antibody, forming stable amide bonds. Once the resulting conjugate, for instance an ADC, reaches its target and is internalized by a cell, the disulfide bond is exposed to the higher intracellular concentrations of reducing agents like glutathione. This leads to the cleavage of the disulfide bond and the release of the conjugated payload, thereby activating the therapeutic agent in a targeted manner.

Signaling Pathway for Intracellular Cleavage

The targeted release of a drug from an ADC constructed with this compound is a multi-step process that begins with the binding of the ADC to its target antigen on the cell surface, followed by internalization and trafficking to intracellular compartments where the disulfide bond is cleaved.

Caption: Intracellular cleavage pathway of an ADC with a disulfide linker.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C36H58N4O18S2 | [1] |

| Molecular Weight | 898.99 g/mol | [1] |

| Purity | Typically ≥95% | [4][5] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in DMSO and DMF | [3][6] |

| Storage Conditions | Store at -20°C, protect from moisture | [3] |

Experimental Protocols

The following is a detailed protocol for the conjugation of a payload to an antibody using this compound. This protocol is a representative example and may require optimization for specific applications.

Materials

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Payload (drug) with a primary amine group

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

Amicon Ultra centrifugal filter units

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS |DC Chemicals [dcchemicals.com]

- 3. targetmol.cn [targetmol.cn]

- 4. NHS-PEG4-NHS | CAS:1314378-11-4 | Biopharma PEG [biochempeg.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

An In-depth Technical Guide to SS-bis-amino-PEG4-NHS Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SS-bis-amino-PEG4-NHS ester is a homo-bifunctional, cleavable crosslinker that is gaining prominence in the fields of bioconjugation and drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring two amine-reactive N-hydroxysuccinimide (NHS) esters and a central, reducible disulfide bond, allows for the effective conjugation of payloads to biomolecules. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an invaluable tool for researchers. This guide provides a comprehensive overview of the structure, properties, and applications of this compound, complete with detailed experimental protocols and data presentation.

Chemical Structure and Core Components

The this compound molecule is comprised of three key functional components: a central disulfide (SS) bond, two polyethylene glycol (PEG4) spacers, and two terminal N-hydroxysuccinimide (NHS) esters.

Caption: Chemical Structure of this compound.

-

Disulfide (SS) Bond: This centrally located bond is susceptible to cleavage under reducing conditions, such as those found within the intracellular environment. This feature is critical for the controlled release of conjugated payloads.

-

Polyethylene Glycol (PEG4) Spacer: The four repeating units of ethylene (B1197577) glycol confer hydrophilicity to the molecule. This increased water solubility is advantageous for bioconjugation reactions in aqueous buffers and can improve the pharmacokinetic properties of the resulting conjugate.

-

N-hydroxysuccinimide (NHS) Ester: These terminal groups are highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. This reactivity allows for the formation of stable amide bonds, covalently linking the crosslinker to the target biomolecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.

| Property | Value | Source |

| Molecular Weight | 898.99 g/mol | [1] |

| Chemical Formula | C36H58N4O18S2 | [1] |

| Appearance | White to off-white solid | General observation |

| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers. | General knowledge |

| Stability | The NHS ester is moisture-sensitive and prone to hydrolysis, especially at neutral to high pH. The disulfide bond is stable under normal conditions but can be cleaved by reducing agents. | General knowledge |

| Storage | Store at -20°C, desiccated. | [2] |

Reaction Mechanisms

The utility of this compound lies in two key reactions: the amine-reactive conjugation and the stimuli-responsive cleavage of the disulfide bond.

Amine Conjugation

The NHS esters react with primary amines on biomolecules to form stable amide bonds. This reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5) to ensure the amine is deprotonated and thus nucleophilic.

Caption: Amine conjugation reaction of this compound.

Disulfide Bond Cleavage

The disulfide bond within the linker can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or intracellularly by glutathione (B108866) (GSH). This cleavage results in the release of the conjugated molecule.

Caption: Cleavage of the disulfide bond by a reducing agent.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.

General Protocol for Protein Conjugation

This protocol outlines the basic steps for conjugating this compound to a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a stock solution (e.g., 10 mM) of the linker in anhydrous DMSO or DMF.

-

-

Protein Preparation:

-

Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Caption: Workflow for protein conjugation with this compound.

Protocol for Disulfide Bond Cleavage

This protocol describes the cleavage of the disulfide bond in a purified conjugate.

Materials:

-

Purified conjugate

-

Reducing agent (e.g., DTT or TCEP)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reducing Agent:

-

Prepare a stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water, pH adjusted to ~7.0).

-

-

Cleavage Reaction:

-

Add the reducing agent to the solution of the purified conjugate to a final concentration of 10-50 mM for DTT or 5-20 mM for TCEP.

-

Incubate at room temperature for 1-2 hours for DTT or 15-60 minutes for TCEP.

-

-

Analysis:

-

Analyze the reaction mixture by techniques such as SDS-PAGE (under non-reducing and reducing conditions) or mass spectrometry to confirm cleavage.

-

Data Presentation and Characterization

The successful synthesis and characterization of the conjugate are critical.

Quantitative Data

| Parameter | Recommended Range/Value |

| Molar Excess of Linker | 10-20 fold over protein |

| Reaction pH | 7.2 - 8.5 |

| Reaction Temperature | 4°C to Room Temperature |

| Reaction Time | 30 minutes to 2 hours |

| DTT Concentration for Cleavage | 10 - 50 mM |

| TCEP Concentration for Cleavage | 5 - 20 mM |

Characterization Techniques

-

SDS-PAGE: To confirm conjugation and cleavage. An increase in molecular weight will be observed after conjugation. Upon cleavage with a reducing agent, the payload will be released, and the protein will revert to its original size (if the payload is a small molecule).

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and calculate the drug-to-antibody ratio (DAR).

-

UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if the payload has a distinct absorbance, the DAR.

-

HPLC (Size Exclusion, Reverse Phase): To assess the purity of the conjugate and separate it from unreacted components.

Applications

The primary application of this compound is in the construction of Antibody-Drug Conjugates (ADCs) . In this context, the linker is used to attach a cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. The stability of the linker in circulation and its subsequent cleavage within the target cell are paramount for the efficacy and safety of the ADC.

Other applications include:

-

Protein-protein crosslinking: To study protein interactions.

-

Immobilization of proteins: onto surfaces for biosensor development.

-

Targeted drug delivery: Attaching drugs to other targeting moieties like peptides or aptamers.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its well-defined structure, combining amine-reactive ends with a cleavable disulfide bond and a solubilizing PEG spacer, makes it highly suitable for a range of bioconjugation applications, most notably in the development of next-generation ADCs. By understanding its properties and following optimized protocols, scientists can effectively utilize this linker to create innovative and impactful bioconjugates.

References

An In-depth Technical Guide to the Mechanism and Application of SS-bis-amino-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and practical application of SS-bis-amino-PEG4-NHS ester, a heterobifunctional, cleavable crosslinker. This reagent is of particular interest in the field of bioconjugation, most notably in the development of Antibody-Drug Conjugates (ADCs). This document will detail its chemical reactivity, the principles behind its application, and provide generalized experimental protocols.

Core Mechanism of Action

This compound is a sophisticated chemical tool designed to link two molecules, typically a protein and a therapeutic payload, through a disulfide bond that can be selectively cleaved under specific physiological conditions. Its mechanism of action is dictated by its three key components: two N-hydroxysuccinimide (NHS) ester groups, a polyethylene (B3416737) glycol (PEG) spacer, and a central disulfide bond.

1.1. Amine-Reactive NHS Ester Chemistry

The termini of the this compound are functionalized with N-hydroxysuccinimide (NHS) esters. These groups are highly reactive towards primary amines (-NH₂) found on biomolecules.[] In proteins, these primary amines are predominantly located at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues.[]

The reaction proceeds via a nucleophilic acyl substitution, where the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[] This reaction is most efficient in a slightly alkaline pH range of 7.2 to 8.5.[2] At lower pH, the amine groups are protonated, reducing their nucleophilicity and slowing the reaction rate. Conversely, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall efficiency of the conjugation.[]

1.2. The Role of the PEG4 Spacer

The central part of the linker consists of a 4-unit polyethylene glycol (PEG) chain. This PEG spacer serves several important functions in bioconjugation:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain increases the water solubility of the crosslinker and the resulting conjugate, which is particularly advantageous when working with hydrophobic payloads.[3]

-

Reduced Steric Hindrance: The flexible and extended nature of the PEG spacer provides distance between the conjugated molecules, minimizing steric hindrance that could otherwise impair the biological activity of the protein or the efficacy of the payload.[3]

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules. The PEG spacer can help to reduce immunogenicity and protect the conjugate from enzymatic degradation, potentially leading to a longer circulation half-life.[3]

1.3. Reductively Cleavable Disulfide Bond

The key feature that defines this compound as a cleavable linker is the presence of a disulfide (-S-S-) bond within its structure. This bond is relatively stable in the extracellular environment, such as the bloodstream. However, it can be readily cleaved under reducing conditions.[]

This selective cleavage is exploited in drug delivery systems like ADCs. The intracellular environment, particularly the cytosol, has a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH), compared to the bloodstream.[5] The concentration of glutathione in the cytoplasm can be up to 1000-fold higher than in the blood plasma.[] This differential in reducing potential allows for the stable circulation of the ADC in the body, with the disulfide bond remaining intact. Upon internalization of the ADC into a target cell, the high intracellular glutathione concentration triggers the reduction and cleavage of the disulfide bond, leading to the release of the conjugated payload.[]

Quantitative Data Overview

Table 1: Typical Reaction Parameters for NHS Ester Conjugation

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 8.5 | Optimal pH balances amine reactivity and NHS ester hydrolysis. |

| Temperature | 4°C to Room Temperature | Lower temperatures can be used to control the reaction rate and for sensitive proteins. |

| Reaction Time | 30 minutes - 2 hours | Dependent on temperature, pH, and concentration of reactants. |

| Molar Excess of Linker | 5 to 20-fold | The optimal ratio depends on the desired degree of labeling and protein concentration. |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. |

Table 2: Parameters for Disulfide Bond Cleavage

| Parameter | Condition | Notes |

| Reducing Agent | Dithiothreitol (DTT) | Typically used in vitro for analytical purposes. |

| Tris(2-carboxyethyl)phosphine (TCEP) | An alternative in vitro reducing agent, effective over a wider pH range. | |

| Glutathione (GSH) | The primary intracellular reducing agent responsible for cleavage in vivo. | |

| Concentration of Reducing Agent | 1-10 mM (intracellular GSH) | The high intracellular concentration drives the cleavage reaction. |

| Cleavage Time | Minutes to hours | Dependent on the specific reducing agent, its concentration, and steric accessibility of the disulfide bond. |

Experimental Protocols

The following are generalized protocols for the use of this compound in the preparation of a bioconjugate, such as an antibody-drug conjugate. These protocols should be optimized for the specific molecules being conjugated.

3.1. Protocol for Protein Modification with this compound

-

Protein Preparation:

-

Ensure the protein is in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4).

-

If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

-

Adjust the protein concentration to 1-10 mg/mL.

-

-

Crosslinker Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the required amount of the crosslinker in an anhydrous water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to prepare a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add the calculated volume of the crosslinker stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold). The final concentration of the organic solvent should generally not exceed 10% of the total reaction volume to maintain protein stability.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle mixing.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, a quenching reagent such as Tris or glycine (B1666218) can be added to a final concentration of 20-50 mM to react with any excess NHS ester.

-

-

Purification:

-

Remove excess, unreacted crosslinker and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).

-

3.2. Protocol for Disulfide Bond Cleavage (In Vitro)

-

Preparation of Reducing Agent Solution:

-

Prepare a stock solution of the desired reducing agent (e.g., 1 M DTT or 0.5 M TCEP) in an appropriate buffer.

-

-

Cleavage Reaction:

-

To the solution of the disulfide-linked conjugate, add the reducing agent stock solution to the desired final concentration (e.g., 10-50 mM DTT or 5-20 mM TCEP).

-

Incubate the reaction at room temperature or 37°C. The incubation time will vary depending on the specific conjugate and the reducing agent used (typically ranging from 30 minutes to a few hours).

-

-

Analysis:

-

The cleavage of the disulfide bond and the release of the payload can be analyzed by techniques such as HPLC, SDS-PAGE (under reducing conditions), or mass spectrometry.

-

Visualizations

4.1. Signaling Pathways and Experimental Workflows

The primary role of this compound is as a structural linker in targeted drug delivery systems like ADCs, rather than as a direct modulator of intracellular signaling pathways. The "mechanism of action" in this context refers to the process of ADC delivery and payload release.

References

An In-depth Technical Guide to Cleavable Disulfide Bonds in PEGylated Linkers for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Targeted Drug Delivery

The landscape of targeted therapeutics, particularly in oncology, has been revolutionized by the advent of antibody-drug conjugates (ADCs). These sophisticated biopharmaceuticals leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells, minimizing systemic toxicity.[] The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the payload.[2] An ideal linker must be stable in systemic circulation to prevent premature drug release, yet susceptible to cleavage within the target cell to unleash the cytotoxic agent.[]

Among the various classes of cleavable linkers, those incorporating a disulfide bond have garnered significant attention.[][2] This is primarily due to the starkly different redox environments between the extracellular space and the intracellular milieu. The cytoplasm of tumor cells maintains a high concentration of glutathione (B108866) (GSH), a tripeptide with a free thiol group, creating a highly reducing environment.[] This reductive potential is approximately 1000-fold higher than in the bloodstream.[] This differential provides a highly selective trigger for the cleavage of disulfide bonds, ensuring that the drug is released preferentially within the target cell.[]

Polyethylene glycol (PEG) is often incorporated into these linkers to enhance the overall properties of the conjugate. PEGylation, the covalent attachment of PEG chains, can improve the solubility and stability of the ADC, reduce its immunogenicity, and prolong its circulation half-life.[3] This in-depth technical guide will provide a comprehensive overview of cleavable disulfide bonds within PEGylated linkers, covering their design, synthesis, mechanism of action, and characterization, with a focus on their application in drug delivery systems.

Design and Synthesis of Disulfide-Containing PEGylated Linkers

The design of a disulfide-containing PEGylated linker is a multi-faceted process that must balance stability, cleavage kinetics, and the physicochemical properties of the final conjugate. Key design considerations include the steric hindrance around the disulfide bond, the length and architecture of the PEG chain, and the choice of reactive groups for conjugation to the antibody and the drug.

Synthesis of a Heterobifunctional Disulfide-PEG-NHS Ester Linker

A common strategy for creating these linkers involves the synthesis of a heterobifunctional molecule containing a disulfide bond, a PEG spacer, and reactive moieties for conjugation. One such example is a linker with an N-hydroxysuccinimide (NHS) ester for reaction with amine groups on an antibody and a pyridyldithiol group for reaction with a thiol-containing drug.

Mechanism of Disulfide Bond Cleavage and Drug Release

The selective cleavage of disulfide bonds within the intracellular environment is the cornerstone of their utility in drug delivery. This process is primarily mediated by glutathione (GSH).[]

The Role of Glutathione (GSH)

The high intracellular concentration of GSH (in the millimolar range) compared to the extracellular environment (in the micromolar range) drives the thiol-disulfide exchange reaction.[] GSH attacks the disulfide bond in the linker, leading to its reduction and the subsequent release of the drug. The reaction proceeds in a stepwise manner, ultimately liberating the free drug and oxidizing GSH to glutathione disulfide (GG).

// Invisible nodes and edges for alignment {rank=same; ADC; Internalization} {rank=same; Lysosome; GSH_attack} {rank=same; Drug_release; Cell_death} }

Caption: Experimental workflow for ADC synthesis.

In Vitro Drug Release Assay

This assay is used to evaluate the cleavage of the disulfide linker and the subsequent release of the drug in a simulated intracellular reducing environment.

Materials:

-

Purified ADC with a disulfide linker

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glutathione (GSH)

-

Dialysis membrane with an appropriate molecular weight cutoff

-

Analytical method for drug quantification (e.g., HPLC, LC-MS)

Procedure:

-

Sample Preparation: Prepare a solution of the ADC in PBS.

-

Dialysis Setup: Place a known amount of the ADC solution into a dialysis bag.

-

Release Experiment: Immerse the dialysis bag in a larger volume of PBS containing a physiological concentration of GSH (e.g., 10 mM) to mimic the intracellular environment. A control experiment without GSH should also be performed.

-

Sampling: At various time points, collect aliquots from the buffer outside the dialysis bag.

-

Quantification: Analyze the collected samples using a validated analytical method to determine the concentration of the released drug.

-

Data Analysis: Plot the cumulative percentage of drug released over time.

dot

Caption: Workflow for in vitro drug release assay.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, and it is typically determined using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

[4][5]Method using Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS):

-

Sample Preparation: The ADC sample is typically reduced to separate the light and heavy chains. This can be achieved by incubating the ADC with DTT at 37°C. 2[4]. LC-MS Analysis: The reduced sample is injected onto a reversed-phase column and separated. The eluent is introduced into a mass spectrometer to determine the mass of each light and heavy chain species.

-

Data Analysis: The deconvoluted mass spectra will show peaks corresponding to the naked light and heavy chains, as well as chains conjugated with one or more drug-linker molecules.

-

DAR Calculation: The DAR is calculated based on the relative abundance of the different species, as determined by the peak areas in the chromatogram or the intensities in the mass spectrum. A[4] weighted average is calculated to determine the average DAR of the ADC population.

Cleavable disulfide bonds in PEGylated linkers represent a powerful and versatile tool in the design of targeted drug delivery systems. Their ability to remain stable in the circulation while undergoing rapid cleavage in the reducing environment of tumor cells provides a robust mechanism for selective drug release. The continued development of novel disulfide linker chemistries, with fine-tuned stability and cleavage kinetics, will undoubtedly lead to the creation of next-generation ADCs and other targeted therapies with improved efficacy and safety profiles. Future research will likely focus on developing linkers with even greater stability in plasma to further minimize off-target toxicity, as well as exploring multi-stimuli responsive linkers that can be triggered by a combination of factors within the tumor microenvironment.

References

The Pivotal Role of the PEG4 Spacer in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the precise and stable linkage of molecules to biological entities is paramount for the development of sophisticated therapeutics, diagnostics, and research tools. The choice of a chemical linker is a critical design parameter that significantly influences the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the diverse arsenal (B13267) of crosslinkers, those incorporating polyethylene (B3416737) glycol (PEG) spacers have gained prominence. This guide provides a comprehensive technical overview of the role of the tetraethylene glycol (PEG4) spacer in bioconjugation, delving into its core chemical principles, impact on physicochemical and biological properties, and practical considerations for its application.

The PEG4 spacer is a discrete and hydrophilic linker that offers a balance of flexibility and defined length. Its incorporation into bioconjugates—such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and pegylated proteins—confers a multitude of advantages. These include enhanced aqueous solubility, reduced aggregation, steric hindrance mitigation, and improved in vivo pharmacokinetics. This guide will explore these benefits in detail, supported by quantitative data where available, and provide detailed experimental protocols for the synthesis and characterization of PEG4-containing bioconjugates.

Core Principles of PEG4 Spacers in Bioconjugation

The fundamental role of the PEG4 spacer is to covalently connect two molecular entities, at least one of which is a biomolecule. The unique properties of the PEG4 moiety stem from its chemical structure: a chain of four repeating ethylene (B1197577) glycol units. This structure imparts several key characteristics to the resulting bioconjugate.

Hydrophilicity and Solubility: The ether oxygens in the PEG backbone form hydrogen bonds with water molecules, leading to a significant increase in the hydrophilicity of the conjugate.[1] This is particularly beneficial when conjugating hydrophobic drugs or proteins, which are prone to aggregation in aqueous environments.[2] By increasing the overall solubility of the conjugate, the PEG4 spacer can prevent aggregation and improve the biopharmaceutical's handling and formulation.[1]

Biocompatibility and Reduced Immunogenicity: PEG is well-established as a biocompatible and non-immunogenic polymer.[3] When conjugated to a biomolecule, the flexible PEG4 chain can create a hydrophilic shield that masks immunogenic epitopes, potentially reducing the risk of an immune response against the therapeutic.[4]

Pharmacokinetic Modulation: The increased hydrodynamic radius conferred by the PEG4 spacer can reduce renal clearance, thereby extending the circulation half-life of the bioconjugate.[5] This can lead to improved drug exposure at the target site and allow for less frequent dosing. While longer PEG chains generally have a more pronounced effect on half-life, even a short spacer like PEG4 can contribute to favorable pharmacokinetic profiles.

Steric Hindrance and Flexibility: The PEG4 spacer provides a flexible extension that can physically separate the conjugated molecules. This separation can be crucial for preserving the biological activity of a protein or antibody by preventing the conjugated payload from sterically hindering its binding site.[6] In the context of PROTACs, the length and flexibility of the linker are critical for enabling the formation of a stable ternary complex between the target protein and the E3 ligase.[7]

Quantitative Impact of PEG Spacers on Bioconjugate Properties

While specific quantitative data for PEG4 spacers across all applications is not always available in a directly comparative format (i.e., with and without a PEG4 spacer), studies comparing different PEG linker lengths provide valuable insights into the trends and impact of PEGylation.

Table 1: Influence of PEG Linker Length on PROTAC Performance (BRD4-Targeting PROTACs)

| Linker | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

| PEG3 | 55 | 85 | 0.8 | 15 |

| PEG4 | 20 | 95 | 1.2 | 25 |

| PEG5 | 15 | >98 | 1.5 | 30 |

| PEG6 | 30 | 92 | 1.0 | 20 |

This table synthesizes data from studies on BRD4-targeting PROTACs, illustrating that a PEG linker of optimal length (in this case, PEG5) can provide the best balance of degradation potency, cell permeability, and oral bioavailability. While PEG4 is not the top performer in this specific example, it demonstrates a significant improvement over a shorter PEG3 linker.

Table 2: Effect of PEG Linker Length on the Half-Life and Cytotoxicity of Affibody-Drug Conjugates

| Conjugate | PEG Insertion | Half-Life Extension (fold) | In Vitro Cytotoxicity Reduction (fold) |

| ZHER2-SMCC-MMAE (HM) | None | 1.0 | 1.0 |

| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa PEG | 2.5 | 4.5 |

| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa PEG | 11.2 | 22.0 |

This table is adapted from a study on affibody-based drug conjugates and demonstrates a clear trend where longer PEG chains significantly extend the circulation half-life, albeit with a concurrent reduction in in vitro cytotoxicity.[8][9] This highlights the trade-offs that must be considered in linker design.

Key Applications of PEG4 Spacers in Bioconjugation

The versatile properties of PEG4 spacers have led to their widespread use in several key areas of bioconjugation and drug development.

-

Antibody-Drug Conjugates (ADCs): In ADCs, a PEG4 spacer can be incorporated into the linker that connects a potent cytotoxic drug to a monoclonal antibody. The spacer enhances the solubility and stability of the ADC, prevents aggregation, and can contribute to a more favorable pharmacokinetic profile.[10]

-

PROteolysis TArgeting Chimeras (PROTACs): The linker is a critical component of a PROTAC, and PEG4 is a commonly used building block. Its length and flexibility are crucial for orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.[11] The hydrophilicity of the PEG4 spacer also improves the often-poor solubility of PROTAC molecules.

-

Protein and Peptide Pegylation: Covalent attachment of PEG chains (pegylation) to proteins and peptides is a well-established strategy to improve their therapeutic properties. While larger PEGs are often used to dramatically increase half-life, shorter PEG4 linkers can be used to attach other functional molecules (like biotin (B1667282) or fluorescent dyes) to proteins without significantly altering their biological activity.[1]

-

Surface Modification and Immobilization: PEG4 spacers are used to attach biomolecules to surfaces, such as biosensors or microarrays. The hydrophilic and flexible nature of the spacer helps to prevent non-specific binding of other molecules to the surface and ensures that the immobilized biomolecule remains accessible and functional.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and characterization of bioconjugates containing a PEG4 spacer.

Protocol 1: NHS-Ester-Mediated Conjugation of a PEG4 Linker to an Antibody

This protocol describes the conjugation of an NHS-ester-functionalized PEG4 linker to the primary amines (e.g., lysine (B10760008) residues) of an antibody.

Materials:

-

Antibody of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

-

NHS-PEG4-Maleimide (or other desired functional group)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

-

Amicon ultrafiltration units for buffer exchange and concentration

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into an amine-free buffer like PBS at pH 7.2-8.5.[10]

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

NHS-PEG4-Linker Preparation:

-

Immediately before use, dissolve the NHS-PEG4-linker in anhydrous DMSO to a concentration of 10-20 mM.[6]

-

-

Conjugation Reaction:

-

Quenching:

-

Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the PEGylated antibody from excess linker and quenching reagents using a desalting column or size-exclusion chromatography (SEC).[13]

-

-

Characterization:

Protocol 2: Maleimide-Mediated Conjugation to a Thiol-Containing Molecule

This protocol describes the reaction of a maleimide-functionalized PEG4 linker with a sulfhydryl group on a protein or peptide.

Materials:

-

Thiol-containing protein or peptide (in a thiol-free, degassed buffer, e.g., PBS with EDTA, pH 6.5-7.5)

-

Maleimide-PEG4-NHS ester (or other desired functional group)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reducing agent (optional, e.g., TCEP)

-

Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein/Peptide Preparation:

-

Dissolve the thiol-containing molecule in a degassed, amine-free buffer at pH 6.5-7.5.[15]

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. Remove the excess reducing agent by desalting.

-

-

Maleimide-PEG4-Linker Preparation:

-

Immediately before use, dissolve the Maleimide-PEG4-linker in anhydrous DMSO to a concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Quenching:

-

Add a quenching reagent such as free cysteine to a final concentration of 1-10 mM to react with any unreacted maleimide (B117702) groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate using size-exclusion chromatography or dialysis to remove excess linker and quenching reagents.

-

-

Characterization:

Protocol 3: Copper-Free Click Chemistry with DBCO-PEG4

This protocol outlines the conjugation of a DBCO-functionalized molecule with an azide-containing biomolecule.

Materials:

-

Azide-modified biomolecule (e.g., protein, nucleic acid) in an appropriate buffer

-

DBCO-PEG4-NHS ester (for introducing DBCO onto a second molecule) or a pre-functionalized DBCO-containing molecule

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Reactants:

-

Ensure one molecule contains a DBCO group and the other an azide (B81097) group. If necessary, functionalize one of the molecules with a DBCO-PEG4-NHS ester following a similar protocol to Protocol 1.[15]

-

-

Click Reaction:

-

Purification:

-

Purify the resulting conjugate from unreacted starting materials using size-exclusion chromatography.

-

-

Characterization:

-

Confirm the formation of the conjugate using techniques such as SDS-PAGE, HPLC, and mass spectrometry.

-

Protocol 4: Assessment of Bioconjugate Aggregation by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it an excellent tool for detecting and quantifying aggregation.[14]

Materials:

-

Purified bioconjugate sample

-

Appropriate buffer for the bioconjugate

-

DLS instrument

-

Low-volume cuvette

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

Filter the bioconjugate sample and the buffer through a 0.22 µm syringe filter to remove dust and large aggregates.[16]

-

Prepare a series of dilutions of the bioconjugate in the filtered buffer.

-

-

Instrument Setup:

-

Turn on the DLS instrument and allow it to equilibrate to the desired temperature.

-

Set the measurement parameters according to the manufacturer's instructions, including the viscosity and refractive index of the buffer.

-

-

Measurement:

-

Carefully pipette the filtered bioconjugate sample into a clean, dust-free cuvette.

-

Place the cuvette in the DLS instrument and initiate the measurement.

-

Acquire multiple readings for each sample to ensure reproducibility.

-

-

Data Analysis:

-

The instrument's software will generate a size distribution profile.

-

Analyze the data for the presence of multiple peaks, which would indicate the presence of aggregates. The polydispersity index (PDI) provides a measure of the heterogeneity of the sample; a higher PDI suggests a greater degree of aggregation.[17]

-

Visualization of Pathways and Workflows

Diagram 1: General Workflow for NHS-Ester-Mediated Bioconjugation

Caption: Workflow for conjugating a PEG4 spacer to an antibody via an NHS ester.

Diagram 2: Mechanism of Action for a PROTAC with a PEG4 Linker

Caption: PROTACs utilize a linker, such as PEG4, to induce targeted protein degradation.[18]

Diagram 3: Simplified HER2 Signaling Pathway

Caption: Overview of major signaling pathways activated by the HER2 receptor.[11][18]

Conclusion

The PEG4 spacer is a versatile and powerful tool in the field of bioconjugation. Its ability to enhance solubility, reduce aggregation, improve pharmacokinetic properties, and provide a flexible linkage makes it an invaluable component in the design of advanced therapeutics and research agents. While the optimal linker length for any given application must be determined empirically, the well-defined structure and favorable physicochemical properties of the PEG4 spacer make it an excellent starting point for the development of a wide range of bioconjugates. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize PEG4 spacers in their work, ultimately contributing to the creation of more effective and safer biopharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. chempep.com [chempep.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. americanlaboratory.com [americanlaboratory.com]

- 13. Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. | Broad Institute [broadinstitute.org]

- 14. azonano.com [azonano.com]

- 15. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. research.cbc.osu.edu [research.cbc.osu.edu]

- 17. diva-portal.org [diva-portal.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to SS-bis-amino-PEG4-NHS Ester: Solubility, Stability, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, handling, and application of SS-bis-amino-PEG4-NHS ester, a cleavable crosslinker integral to the advancement of bioconjugation and the development of antibody-drug conjugates (ADCs). While specific quantitative data for this particular molecule is not extensively published, this document compiles established knowledge of similar PEGylated N-hydroxysuccinimide (NHS) esters to offer a robust framework for its use in research and development.

Core Concepts: Structure and Functionality

This compound is a heterobifunctional crosslinking reagent. Its structure is designed for specific, controlled conjugation and subsequent cleavage. The key functional components are:

-

N-Hydroxysuccinimide (NHS) Esters: These are highly reactive functional groups at both ends of the molecule that readily form stable amide bonds with primary amines (-NH2), such as the side chains of lysine (B10760008) residues in proteins and antibodies.

-

Polyethylene Glycol (PEG) Spacer (PEG4): The central PEG4 linker, consisting of four ethylene (B1197577) glycol units, imparts hydrophilicity to the molecule. This enhanced water solubility can improve the biophysical properties of the resulting conjugate, potentially reducing aggregation and immunogenicity.

-

Cleavable Disulfide Bond (SS): The disulfide bond within the linker is susceptible to cleavage by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This feature is critical for applications requiring the release of a conjugated payload, a cornerstone of many ADC designs.[1][2]

The strategic combination of these elements allows for the stable linkage of molecules in circulation and the triggered release of a payload in a reducing environment, such as the intracellular space of a target cell.[1][2]

Physicochemical Properties: Solubility and Stability

Solubility

The hydrophilic PEG4 spacer is intended to increase the aqueous solubility of the crosslinker and its conjugates.[3][4] However, the NHS ester groups are susceptible to hydrolysis in aqueous solutions. Therefore, for practical applications, the compound is typically dissolved in a dry, water-miscible organic solvent immediately before use.

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | Readily Soluble | Recommended for creating stock solutions immediately prior to use.[5] |

| Dimethylformamide (DMF) | Readily Soluble | An alternative to DMSO. Ensure it is anhydrous and amine-free.[6] |

| Water / Aqueous Buffers | Limited | Not recommended for initial dissolution or storage due to hydrolysis. |

Table 1: General Solubility Guidelines for this compound.

Stability

The stability of this compound is primarily dictated by the moisture sensitivity of the NHS ester groups and the pH of the environment.

-

Storage: The solid reagent is hygroscopic and should be stored at -20°C in a desiccated environment to prevent premature hydrolysis.[5] When stored properly, the powder can be stable for extended periods. In an appropriate organic solvent, it is recommended to use the solution immediately, though storage at -80°C for a short period may be possible.[5]

-

pH Stability: The NHS ester moiety is most stable at a slightly acidic pH (around 6.0). As the pH increases, the rate of hydrolysis accelerates significantly, competing with the desired amidation reaction. The optimal pH for conjugation reactions is a balance between amine reactivity and NHS ester stability, typically in the range of 7.2 to 8.5.[6][7]

| Condition | Stability | Remarks |

| Solid (Desiccated, -20°C) | High | Can be stored for several months to years.[5] |

| In Anhydrous DMSO/DMF (-80°C) | Moderate | Recommended for use within a year.[5] |

| Aqueous Solution (pH 7-8.5) | Low | Prone to rapid hydrolysis. Prepare fresh and use immediately.[7] |

Table 2: General Stability Profile of this compound.

Experimental Protocols

The following are detailed methodologies for the use of this compound in a typical protein conjugation experiment.

Materials and Reagents

-

This compound

-

Protein or other amine-containing molecule to be conjugated

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, borate) at pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Desalting columns or dialysis equipment for purification

Protocol 1: Preparation of Reagents

-

Equilibrate Reagents: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Prepare Conjugation Buffer: Ensure the chosen buffer is free of primary amines and adjusted to the desired pH (typically 7.2-8.5).

-

Prepare Protein Solution: Dissolve the protein to be conjugated in the conjugation buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

Prepare Crosslinker Stock Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).

Protocol 2: Conjugation Reaction

-

Initiate Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Longer incubation times at lower temperatures can sometimes improve conjugation efficiency while minimizing hydrolysis.

-

Quench Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess crosslinker and byproducts by desalting, dialysis, or another appropriate chromatographic technique.

Visualizing Workflows and Pathways

Conjugation and Cleavage Pathway

The following diagram illustrates the two-step process of conjugation of this compound to a protein and the subsequent cleavage of the disulfide bond.

Experimental Workflow

This diagram outlines the general workflow for a bioconjugation experiment using this compound.

Conclusion

This compound is a valuable tool for researchers in drug development and bioconjugation, offering a combination of amine reactivity, enhanced solubility, and controlled cleavability. While a lack of specific published quantitative data necessitates reliance on the established principles of PEG-NHS ester chemistry, the guidelines and protocols presented in this guide provide a solid foundation for the successful application of this crosslinker. Careful attention to storage conditions, solvent quality, and reaction pH are paramount to achieving optimal results in the synthesis of advanced biomolecular conjugates.

References

- 1. Cleavable Linkers, Cleavable reagents - ADC Linkers | AxisPharm [axispharm.com]

- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. Bis-PEG4-NHS ester - Creative Biolabs [creative-biolabs.com]

- 4. NHS-PEG4-NHS | CAS:1314378-11-4 | Biopharma PEG [biochempeg.com]

- 5. targetmol.cn [targetmol.cn]

- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 7. lumiprobe.com [lumiprobe.com]

The Architect's Toolkit: A Technical Guide to Homobifunctional Crosslinkers in Proteomics

For Researchers, Scientists, and Drug Development Professionals

In the intricate cellular machinery, proteins rarely act in isolation. Their functions are orchestrated through a dynamic network of interactions. Homobifunctional crosslinkers are pivotal chemical tools that provide a means to capture these interactions, offering invaluable insights into protein structure, function, and complex organization. This technical guide delves into the core applications of homobifunctional crosslinkers in proteomics, providing detailed methodologies and data interpretation strategies for researchers in the field.

Introduction to Homobifunctional Crosslinkers

Homobifunctional crosslinkers are reagents possessing two identical reactive groups, designed to covalently link two similar functional groups on amino acid residues.[1] This characteristic makes them particularly useful for studying protein-protein interactions (PPIs), stabilizing protein structures, and creating multi-subunit complexes.[1] By "freezing" proteins in their native interacting states, these crosslinkers, in conjunction with mass spectrometry (XL-MS), provide distance constraints that help elucidate PPI interfaces, map the topology of protein complexes, and study conformational changes.[2][3]

The general principle of an XL-MS experiment involves the covalent linkage of nearby protein residues by the crosslinker. Following enzymatic digestion, the resulting crosslinked peptides are identified by mass spectrometry, revealing the proximity of the linked residues in the original protein or protein complex.[4]

Common Homobifunctional Crosslinkers and Their Properties

The choice of crosslinker is critical and depends on the specific application, including the desired spacer arm length and the target functional groups. The most prevalent homobifunctional crosslinkers target primary amines (the ε-amino group of lysine (B10760008) and the N-terminus of polypeptides) via N-hydroxysuccinimide (NHS) esters.[4]

| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Reactive Toward | Key Features |

| Disuccinimidyl suberate (B1241622) | DSS | 11.4 | Primary Amines | Membrane permeable, widely used for intracellular and in vitro crosslinking.[2] |

| Bis(sulfosuccinimidyl) suberate | BS3 | 11.4 | Primary Amines | Water-soluble, ideal for cell surface protein crosslinking as it is membrane impermeable.[5] |

| Disuccinimidyl glutarate | DSG | 7.7 | Primary Amines | Shorter spacer arm for capturing closer interactions.[1] |

| Disuccinimidyl tartrate | DST | 6.4 | Primary Amines | Contains a cleavable diol in its spacer arm. |

| Dithiobis(succinimidyl propionate) | DSP / Lomant's Reagent | 12.0 | Primary Amines | Contains a disulfide bond in the spacer arm, cleavable by reducing agents. |

| Ethylene glycol bis(succinimidyl succinate) | EGS | 16.1 | Primary Amines | Longer, flexible spacer arm. |

| Bismaleimidoethane | BMOE | 8.0 | Sulfhydryls (Cysteine) | Specific for sulfhydryl groups, useful for targeting specific sites.[6] |

Note: The spacer arm lengths are approximate and can vary slightly based on the conformation of the crosslinker.[7]

Experimental Workflows and Protocols

A successful crosslinking experiment requires careful planning and execution, from sample preparation to data analysis. The general workflow is depicted below.

Figure 1: A generalized experimental workflow for crosslinking mass spectrometry.

In Vitro Protein Crosslinking with DSS

This protocol is suitable for purified proteins or protein complexes.

Materials:

-

Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES).

-

Disuccinimidyl suberate (DSS).

-

Anhydrous DMSO.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

-

Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).

-

Reducing agent (e.g., 10 mM Dithiothreitol - DTT).

-

Alkylating agent (e.g., 20 mM Iodoacetamide - IAA).

-

Trypsin (mass spectrometry grade).

-

50 mM Ammonium (B1175870) Bicarbonate.

-

Formic Acid.

Procedure:

-

Prepare DSS Solution: Freshly prepare a stock solution of DSS in anhydrous DMSO.

-

Crosslinking Reaction: Add the DSS solution to the protein sample to a final concentration of 1-2 mM.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[2]

-

Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.[2]

-

Incubation: Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is quenched.[2]

-

Denaturation and Reduction: Add denaturation buffer to the crosslinked sample, followed by DTT to a final concentration of 10 mM.

-

Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.[2]

-

Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[2]

-

Acidification: Stop the digestion by adding formic acid to a final concentration of 1%. The peptide mixture is now ready for LC-MS/MS analysis.[2]

In Vivo Protein Crosslinking with DSS

This protocol is for crosslinking proteins within living cells.

Materials:

-

Cultured cells.

-

Phosphate-buffered saline (PBS).

-

DSS.

-

Anhydrous DMSO.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

-

Lysis buffer.

Procedure:

-

Cell Preparation: Wash the cells twice with ice-cold PBS to remove any amine-containing media. Resuspend the cells in PBS.[2]

-

Prepare DSS Solution: Prepare a fresh solution of DSS in DMSO.[2]

-

Crosslinking: Add the DSS solution to the cell suspension to a final concentration of 1-5 mM.[2]

-

Incubation: Incubate for 15 minutes at room temperature.[2]

-

Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.

-

Incubation: Incubate for an additional 15 minutes at room temperature.[2]

-

Cell Lysis: Pellet the cells by centrifugation and proceed with your standard cell lysis protocol.[2] The crosslinked lysate is now ready for protein digestion as described in the in vitro protocol.

Data Analysis and Visualization

The analysis of XL-MS data is computationally intensive due to the complexity of identifying two peptide chains linked together.[4] Specialized software is required to identify these crosslinked peptides from the mass spectra.

Figure 2: A general workflow for the analysis of crosslinking mass spectrometry data.

Several software tools are available for the visualization and analysis of crosslinking data. For instance, Cytoscape with plugins like XlinkCyNET allows for the visualization of large-scale protein interaction networks.[8] For structural analysis, tools like PyXlinkViewer can be used to map crosslinks onto high-resolution protein structures in PyMOL.[9]

Applications in Proteomics

Homobifunctional crosslinkers have a broad range of applications in proteomics, providing crucial information for understanding cellular processes.

-

Mapping Protein-Protein Interactions: The primary application is the identification of interacting proteins and the specific regions of interaction.[3]

-

Structural Elucidation of Protein Complexes: Crosslinking data provides distance constraints that can be used to model the quaternary structure of protein complexes, especially when combined with other structural biology techniques like cryo-electron microscopy.[4]

-

Studying Protein Conformation and Dynamics: Intramolecular crosslinks can provide information about the three-dimensional structure of a single protein and can be used to study conformational changes upon ligand binding or other stimuli.[3]

-

Systems Biology: Large-scale crosslinking studies can be used to map proteome-wide interaction networks, providing a global view of cellular organization.[10]

Conclusion

Homobifunctional crosslinkers are indispensable tools in modern proteomics. The ability to capture and identify protein interactions in their native environment provides unparalleled insights into the structural and functional organization of the proteome. As mass spectrometry technology and computational analysis tools continue to advance, the application of homobifunctional crosslinkers will undoubtedly lead to further breakthroughs in our understanding of complex biological systems.

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]

- 4. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. The Use of the Homobifunctional Crosslinker BMOE to Investigate Cohesin Function by Measuring Protein-Protein and Protein-DNA Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Cross-ID: Analysis and Visualization of Complex XL–MS-Driven Protein Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]

SS-bis-amino-PEG4-NHS ester molecular weight and spacer arm length

A comprehensive guide to the bifunctional crosslinker SS-bis-amino-PEG4-NHS ester, this document provides detailed technical information for researchers, scientists, and drug development professionals. The core components of this guide include key quantitative data, detailed experimental protocols for its application in antibody-drug conjugate (ADC) development, and visualizations of relevant chemical structures and biological pathways.

Core Quantitative Data

The properties of this compound are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Reference |

| Molecular Weight | 898.99 g/mol | [1][] |

| Chemical Formula | C36H58N4O18S2 | [] |

| Spacer Arm Length (Estimated) | ~38.9 Å | |

| Purity | Typically ≥95% | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF | |

| Storage Conditions | Store at -20°C, desiccated | [3] |

Note on Spacer Arm Length Estimation: The precise spacer arm length can vary based on the conformation of the molecule. The estimated length is calculated based on the sum of the bond lengths of the atoms in the spacer arm. A typical PEG4 unit has a length of approximately 29 Å. The additional chemical moieties in the this compound contribute to the overall length.

Chemical Structure and Reaction Scheme

The this compound is a homobifunctional crosslinker containing two N-hydroxysuccinimide (NHS) esters and a central disulfide bond within a polyethylene (B3416737) glycol (PEG) spacer. The NHS esters react with primary amines to form stable amide bonds, while the disulfide bond can be cleaved by reducing agents.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of antibody-drug conjugates. Optimization of reaction conditions (e.g., molar ratios, incubation times, and temperature) is recommended for each specific antibody and payload combination.

Protocol 1: Antibody-Linker Conjugation

This protocol describes the conjugation of the this compound to a primary amine-containing antibody.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting columns or dialysis equipment

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer.

-

Linker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the linker stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Payload Attachment and ADC Formation

This protocol outlines the attachment of a thiol-containing payload to the linker-modified antibody.

Materials:

-

Linker-modified antibody from Protocol 1

-

Thiol-containing cytotoxic payload

-

Reducing agent (e.g., TCEP)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Reduction of Disulfide Bond (if necessary for payload activation): If the payload requires a free thiol for conjugation, it may need to be pre-treated with a reducing agent like TCEP.

-

Conjugation to Payload: Add the thiol-containing payload to the purified linker-modified antibody solution. The molar ratio of payload to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

-

Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or another suitable chromatographic method to remove unconjugated payload and antibody.

-

Characterization: Characterize the final ADC for DAR, purity, and aggregation.

Signaling Pathway and Mechanism of Action

The this compound is a cleavable linker designed for the targeted delivery of cytotoxic payloads to cancer cells. The following diagram illustrates the general mechanism of action for an ADC synthesized with this type of linker.

The process begins with the ADC binding to a specific antigen on the surface of a tumor cell. Following binding, the ADC-antigen complex is internalized into the cell through endocytosis. The ADC is then trafficked to the lysosome, where the intracellular reducing environment (e.g., high glutathione (B108866) concentration) cleaves the disulfide bond in the linker. This releases the cytotoxic payload, which can then exert its therapeutic effect, typically by inducing apoptosis.

Experimental Workflow for ADC Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of an antibody-drug conjugate using this compound.

This workflow highlights the key stages from initial antibody preparation through to in vivo efficacy studies, providing a logical progression for ADC development projects.

References

An In-Depth Technical Guide to Amine-Reactive Chemistry for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-reactive chemistry is a cornerstone of bioconjugation, enabling the covalent linkage of molecules to proteins, peptides, antibodies, and other biomolecules.[1] This powerful technique hinges on the reaction between an amine-reactive functional group and the primary amines (–NH2) found on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[1][2] The accessibility of these surface amines on native protein structures makes them prime targets for modification.[3] This guide provides a comprehensive overview of the most common amine-reactive chemistries, their mechanisms, critical reaction parameters, and detailed protocols for successful bioconjugation.

Core Principles of Amine-Reactive Chemistry

The fundamental principle of amine-reactive chemistry lies in the nucleophilic nature of the primary amine's lone pair of electrons, which readily attacks electrophilic centers within the crosslinker, forming a stable covalent bond.[1] The most prevalent classes of amine-reactive functional groups include N-hydroxysuccinimide (NHS) esters and isothiocyanates.

N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Amine Chemistry

NHS esters are the most widely used class of amine-reactive crosslinkers due to their high reactivity and the formation of stable amide bonds.[1][4] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable amide bond.[4][]

Isothiocyanates

Isothiocyanates react with primary amines to form stable thiourea (B124793) linkages.[6][7] This chemistry is commonly used for labeling proteins with fluorescent dyes like fluorescein (B123965) isothiocyanate (FITC).[6][7] The reaction is also pH-dependent, favoring reaction with amines at a more alkaline pH (9-11).[7][8]

Critical Parameters for Successful Bioconjugation

Several factors critically influence the efficiency and specificity of amine-reactive bioconjugation reactions. Careful optimization of these parameters is essential for reproducible results.

pH

The pH of the reaction buffer is a crucial parameter. The reactive species is the deprotonated primary amine (-NH2), which is a strong nucleophile.[9] At a pH below the pKa of the amine (typically around 10.5 for the lysine side chain), the amine is predominantly protonated (-NH3+) and non-nucleophilic.[9] As the pH increases, the concentration of the reactive deprotonated amine increases, favoring the conjugation reaction.[9] However, NHS esters are also susceptible to hydrolysis at higher pH, which competes with the desired reaction.[9][10] Therefore, a compromise pH is necessary to maximize amine reactivity while minimizing hydrolysis.

Buffer Selection

The choice of buffer is critical to avoid competition with the amine-reactive reagent. Buffers containing primary amines, such as Tris and glycine, should be avoided as they will compete for conjugation.[11] Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used.[3]

Reagent Concentration and Molar Ratio

The molar ratio of the amine-reactive reagent to the biomolecule is a key parameter to control the degree of labeling. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[9] However, the optimal ratio should be determined empirically for each specific application.[12]

Reaction Time and Temperature

NHS ester reactions are typically fast, reaching completion within 30-120 minutes at room temperature or can be performed overnight at 4°C for more labile proteins.[]

Quantitative Data Summary

The following tables summarize key quantitative data for amine-reactive bioconjugation.

| Parameter | N-Hydroxysuccinimide (NHS) Esters | Isothiocyanates |

| Optimal pH Range | 7.2 - 8.5[3][][13] | 9.0 - 10.0[7][14] |

| Typical Reaction Time | 30 - 120 minutes at room temperature, or overnight at 4°C[][9] | Varies, often several hours |

| Resulting Bond | Amide[1][] | Thiourea[6][10] |

| Bond Stability | Highly stable[10][15] | Reasonably stable[6] |

| pH | Half-life of NHS Ester Hydrolysis |

| 7.0 | 4-5 hours[3][10] |

| 8.0 | 1 hour[10] |

| 8.6 | 10 minutes[3][10] |

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling an antibody with a succinimidyl ester dye.

Materials:

-

IgG antibody

-

Amine-reactive dye with succinimidyl ester (SE)

-

0.1 M Sodium Bicarbonate buffer, pH 8.3[16]

-

Anhydrous Dimethyl Sulfoxide (DMSO)[16]

-

Sephadex® column (e.g., G-25)[17]

-

1X Phosphate-Buffered Saline (PBS)

Procedure:

-

Prepare Antibody Solution:

-

Prepare Dye Stock Solution:

-

Labeling Reaction:

-

While gently stirring or vortexing the antibody solution, add 15-25 µL of the 10 mM dye stock solution for every 1 mL of antibody solution.[16] This corresponds to a dye/protein molar ratio of approximately 9:1 to 15:1.[16]

-

Incubate the reaction for 1 hour at room temperature, protected from light.[16][17]

-

-

Purification:

Applications in Research and Drug Development

Amine-reactive bioconjugation is a versatile tool with wide-ranging applications.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, amine-reactive crosslinkers are used to attach potent cytotoxic drugs to monoclonal antibodies that target cancer cells.[15] This targeted delivery approach enhances the therapeutic efficacy of the drug while minimizing systemic toxicity.[15]

Immunoassays and Imaging Probes

The covalent attachment of fluorescent dyes, enzymes, or biotin (B1667282) to antibodies and other proteins is fundamental to the development of various immunoassays (e.g., ELISA) and imaging techniques.[]

Surface Immobilization of Biomolecules

Amine-reactive chemistry is extensively used to immobilize proteins, peptides, and other biomolecules onto solid supports for applications such as biosensors, microarrays, and affinity chromatography.[15][18]

Troubleshooting

| Problem | Possible Cause | Recommended Solution |

| Low Labeling Efficiency | Presence of amine-containing buffers (Tris, glycine).[19] | Perform buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate).[16] |

| Hydrolysis of NHS ester.[11] | Prepare NHS ester solution immediately before use; ensure anhydrous solvent.[16] Check and optimize reaction pH.[9] | |

| Low protein concentration.[19] | Concentrate the protein solution to at least 2 mg/mL.[20] | |

| Protein Precipitation | Over-modification of the protein. | Reduce the molar excess of the labeling reagent. |

| Change in protein isoelectric point. | Adjust the pH of the buffer after the reaction.[19] |

Conclusion

Amine-reactive chemistry, particularly utilizing NHS esters, remains a robust and widely adopted strategy for bioconjugation. A thorough understanding of the reaction mechanism and the critical influence of parameters such as pH, buffer composition, and reagent concentration is paramount for achieving successful and reproducible results. By following optimized protocols and considering the potential pitfalls, researchers can effectively leverage this powerful technology for a multitude of applications in basic research, diagnostics, and therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. glenresearch.com [glenresearch.com]

- 6. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]

- 7. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]

- 15. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 16. biotium.com [biotium.com]

- 17. abpbio.com [abpbio.com]

- 18. Facile Conjugation of Biomolecules onto Surfaces via Mussel Adhesive Protein Inspired Coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 19. vectorlabs.com [vectorlabs.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]